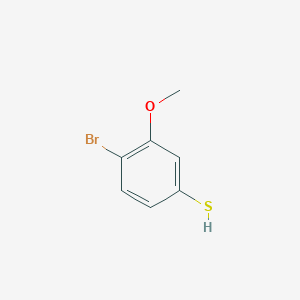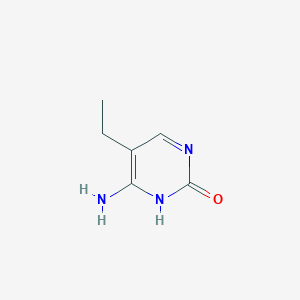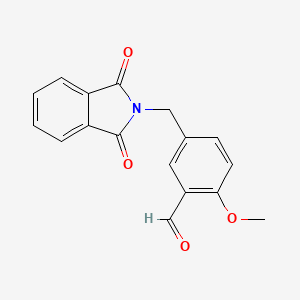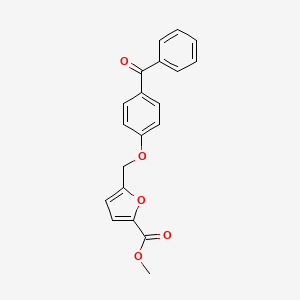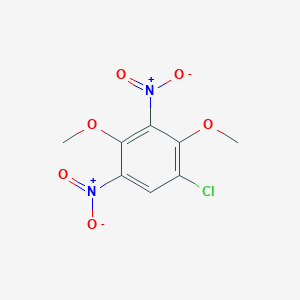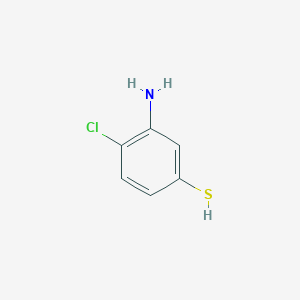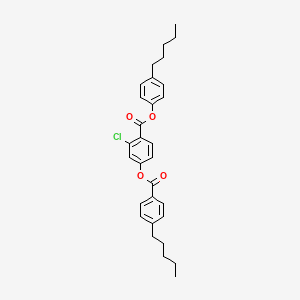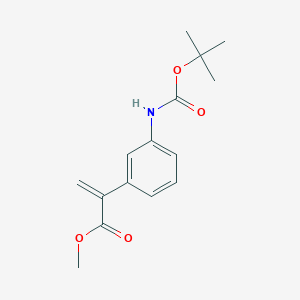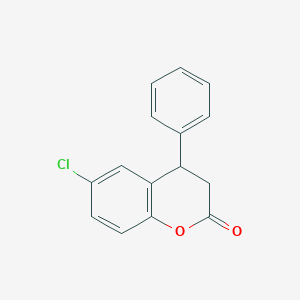
6-Chloro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one is a chemical compound belonging to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by chlorination. The reaction conditions often include the use of solvents like ethanol or acetone and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
化学反应分析
Types of Reactions
6-Chloro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydro form to the corresponding ketone or quinone derivatives.
Reduction: Reduction reactions can yield the fully saturated benzopyran derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted benzopyran derivatives, which can be further functionalized for specific applications .
科学研究应用
6-Chloro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant effects.
作用机制
The mechanism of action of 6-Chloro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
相似化合物的比较
Similar Compounds
Coumarin: Another benzopyran derivative known for its anticoagulant properties.
Flavonoids: A class of compounds with similar structures and diverse biological activities.
Chromones: Compounds with a similar core structure but different functional groups.
Uniqueness
6-Chloro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C15H11ClO2 |
|---|---|
分子量 |
258.70 g/mol |
IUPAC 名称 |
6-chloro-4-phenyl-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C15H11ClO2/c16-11-6-7-14-13(8-11)12(9-15(17)18-14)10-4-2-1-3-5-10/h1-8,12H,9H2 |
InChI 键 |
FGTIYXDIBQUQIN-UHFFFAOYSA-N |
规范 SMILES |
C1C(C2=C(C=CC(=C2)Cl)OC1=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl[3-(acetylamino)propyl]phosphonate](/img/structure/B8732199.png)
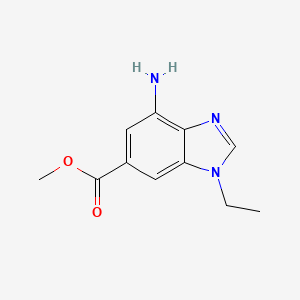
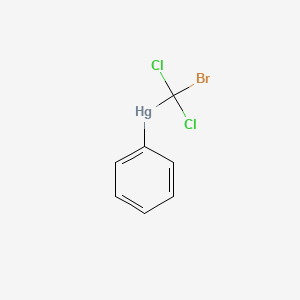
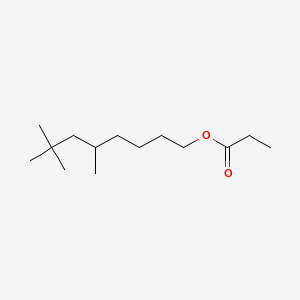
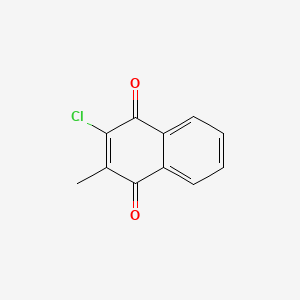
![8-Hydroxyspiro[3.5]non-7-en-6-one](/img/structure/B8732237.png)
